1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine
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Overview
Description
1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a hydrazine substituent, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Hydrazine Substitution: The final step involves the substitution of the benzimidazole derivative with hydrazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzo[d]imidazol-2-yl)ethanone: Lacks the hydrazine group, different biological activities.
1-methyl-1H-benzo[d]imidazole: Lacks the ethyl and hydrazine groups, different chemical properties.
Uniqueness
1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine is unique due to the presence of both the methyl and hydrazine groups, which can impart distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethylhydrazine |
InChI |
InChI=1S/C10H14N4/c1-7(13-11)10-12-8-5-3-4-6-9(8)14(10)2/h3-7,13H,11H2,1-2H3 |
InChI Key |
UDOUOELAIOTOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)NN |
Origin of Product |
United States |
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